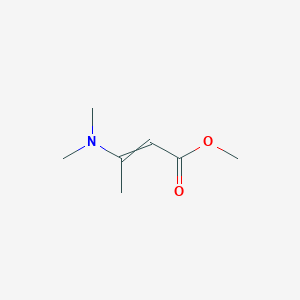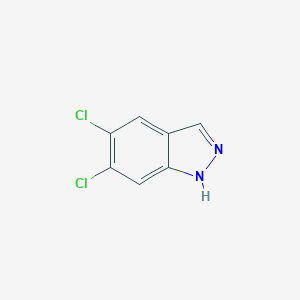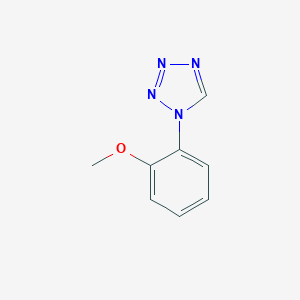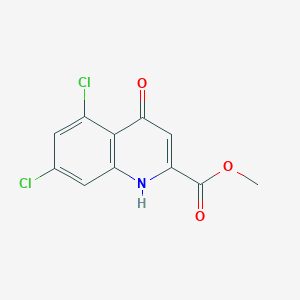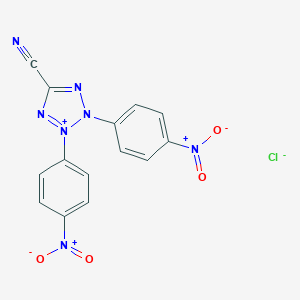
Clobenpropit dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le clobenpropit dihydrobromure est un composé puissant qui agit à la fois comme antagoniste du récepteur H3 de l’histamine (H3R) et comme agoniste inverse. Sa structure chimique comprend un sel de dihydrobromure, obtenu par réaction du clobenpropit avec deux équivalents d’acide bromhydrique .
Applications De Recherche Scientifique
Clobenpropit dihydrobromide finds applications across multiple scientific domains:
Chemistry::- As an H3R antagonist, it contributes to studies related to histamine receptors and their modulation.
- Researchers explore its interactions with other receptors, such as serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
- Investigations into the role of histamine receptors in cellular signaling pathways.
- Potential effects on apoptosis (cell death) .
- Although not directly used in clinical medicine, understanding its mechanisms informs drug development and receptor-based therapies.
- Limited industrial applications due to its research-oriented nature.
Mécanisme D'action
Le mécanisme d’action du clobenpropit dihydrobromure implique la liaison aux récepteurs de l’histamine. Il agit comme un agoniste inverse au niveau du H3R et stimule partiellement les récepteurs H4. Les cibles moléculaires et les voies précises font l’objet de recherches en cours.
Analyse Biochimique
Biochemical Properties
Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
Cellular Effects
This compound has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse : La préparation synthétique du clobenpropit dihydrobromure implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les chercheurs utilisent généralement des techniques de synthèse organique pour obtenir ce composé.
Production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle du clobenpropit dihydrobromure sont rares. Il est principalement synthétisé dans des laboratoires de recherche pour des investigations scientifiques.
Analyse Des Réactions Chimiques
Réactivité : Le clobenpropit dihydrobromure subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les conditions et les réactifs spécifiques restent non divulgués.
Produits majeurs : Les principaux produits formés au cours de ces réactions ne sont pas explicitement documentés. Des recherches supplémentaires sont nécessaires pour élucider les voies de transformation précises.
4. Applications de recherche scientifique
Le clobenpropit dihydrobromure trouve des applications dans de multiples domaines scientifiques :
Chimie :- En tant qu’antagoniste du H3R, il contribue aux études relatives aux récepteurs de l’histamine et à leur modulation.
- Les chercheurs explorent ses interactions avec d’autres récepteurs, tels que les récepteurs de la sérotonine 5-HT3 et les adrénocepteurs α2A/α2C .
- Enquêtes sur le rôle des récepteurs de l’histamine dans les voies de signalisation cellulaire.
- Effets potentiels sur l’apoptose (mort cellulaire) .
- Bien qu’il ne soit pas directement utilisé en médecine clinique, la compréhension de ses mécanismes informe le développement de médicaments et les thérapies basées sur les récepteurs.
- Applications industrielles limitées en raison de sa nature axée sur la recherche.
Comparaison Avec Des Composés Similaires
Le clobenpropit dihydrobromure se distingue par son double rôle d’antagoniste du H3R et d’agoniste partiel du récepteur H4. Des composés similaires comprennent d’autres modulateurs des récepteurs de l’histamine, mais aucun ne présente cette combinaison unique.
Propriétés
Numéro CAS |
145231-35-2 |
|---|---|
Formule moléculaire |
C14H18BrClN4S |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
Clé InChI |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |
SMILES canonique |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Apparence |
Assay:≥98%A crystalline solid |
Synonymes |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?
A1: this compound acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].
Q2: What is the role of this compound in immunomodulation as observed in the rabbit model?
A2: In a study using a rabbit model, this compound demonstrated immunostimulatory activity. Rabbits treated with this compound showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by this compound can enhance antibody production, highlighting its potential role in modulating immune responses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


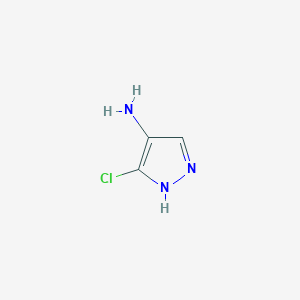


![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)

